molecular formula C9H15N3OS B2803725 2,6-Dimethyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)morpholine CAS No. 2195816-29-4

2,6-Dimethyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)morpholine

Cat. No.: B2803725
CAS No.: 2195816-29-4
M. Wt: 213.3
InChI Key: VUOWUHPIQQEEPM-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)morpholine (CAS 2195816-29-4, Molecular Formula: C9H15N3OS, Molecular Weight: 213.30 g/mol) is a synthetic heterocyclic compound of significant interest in medicinal chemistry and antimicrobial research. This molecule is a hybrid structure featuring a morpholine ring conjugated with a 1,3,4-thiadiazole core, a scaffold renowned for its broad pharmacological potential . The morpholine ring is a privileged structure in drug design, known to enhance the solubility, metabolic stability, and bioavailability of bioactive molecules . The 1,3,4-thiadiazole moiety is a key pharmacophore extensively documented for its diverse biological activities, including potent antibacterial and antifungal properties . This combination makes the compound a valuable scaffold for developing novel therapeutic agents, particularly in the fight against drug-resistant pathogens . Its structural features, including the presence of multiple hydrogen bond acceptors and donors, allow for strong interactions with biological targets. The compound is listed in chemical databases with available stereospecific data, indicating the (2R,6S)-configuration for the chiral centers of the morpholine ring in some records . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to all appropriate safety protocols.

Properties

IUPAC Name

2,6-dimethyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3OS/c1-6-4-12(5-7(2)13-6)9-11-10-8(3)14-9/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOWUHPIQQEEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NN=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)morpholine typically involves the formation of the thiadiazole ring followed by its attachment to the morpholine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable hydrazine derivative with carbon disulfide can form the thiadiazole ring, which is then reacted with a morpholine derivative to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)morpholine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,6-Dimethyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)morpholine with structurally related heterocyclic compounds, focusing on synthesis, structural features, and inferred properties.

Structural Analogues

2.1.1. 4-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-pyridine-sulfonamide (Compound 3, )
  • Core Structure : Pyridine-sulfonamide with a 5-methyl-1,3,4-thiadiazole substituent linked via a thioether bond.
  • Key Differences: The pyridine-sulfonamide core (aromatic, nitrogen-containing) contrasts with the morpholine core (saturated, oxygen-containing), leading to differences in polarity, solubility, and hydrogen-bonding capacity.
  • Synthesis : Prepared via aromatic nucleophilic substitution under high-pressure and high-temperature conditions, suggesting reactivity challenges in introducing the thiadiazole moiety .
2.1.2. Isostructural Thiazole-Triazole Derivatives (Compounds 4 and 5, )
  • Core Structure : Thiazole and triazole rings with fluorophenyl substituents.
  • Key Differences :
    • The thiazole-triazole system is fully aromatic, whereas the target compound combines a saturated morpholine ring with an aromatic thiadiazole. This difference may influence planarity and π-π stacking interactions.
    • Crystallographic data for Compounds 4 and 5 reveal near-planar conformations, except for one fluorophenyl group oriented perpendicularly. The morpholine derivative’s flexibility might reduce crystallinity compared to these rigid analogs .

Biological Activity

2,6-Dimethyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)morpholine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to explore the compound's biological activity through various studies, highlighting its mechanisms of action and efficacy.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

PropertyDetails
Molecular Formula C10H14N4S
Molecular Weight 218.30 g/mol
IUPAC Name This compound

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity
    • Studies have shown that derivatives containing thiadiazole rings demonstrate significant antibacterial and antifungal properties. For instance, compounds similar to this compound have been tested against various bacterial strains, showing minimum inhibitory concentration (MIC) values ranging from 5.64 µM to 156.47 µM against Gram-positive and Gram-negative bacteria .
  • Anticancer Activity
    • The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies suggest that it induces apoptosis in cancer cells by disrupting mitochondrial function and depleting cellular thiols . The half-maximal effective concentration (EC50) for certain derivatives was found to be around 10 µM in K562 leukemia cells .

The mechanisms by which this compound exerts its biological effects include:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through mitochondrial damage and oxidative stress.
  • Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes such as cathepsin L, which plays a crucial role in cancer cell survival and proliferation .

Case Studies

Several case studies provide insights into the practical applications of this compound:

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that higher concentrations led to significant bacterial growth inhibition with MIC values demonstrating the potency of these compounds .
  • Cytotoxicity Assessment :
    • In a comparative study on the cytotoxic effects of morpholine derivatives on different cancer cell lines (K562 and MCF7), it was observed that this compound exhibited selective toxicity towards cancer cells while sparing normal cells .

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield Optimization TipsReference
CyclizationDiethyl oxalate, NaH, toluene, refluxUse anhydrous solvents to avoid side reactions
PurificationDMF–EtOH (1:1) recrystallizationSlow cooling enhances crystal purity

Advanced: How can molecular docking studies be designed to evaluate interactions with target enzymes like 14-α-demethylase lanosterol (3LD6)?

Methodological Answer:

  • Target Selection : Retrieve the 3LD6 enzyme structure from PDB. This cytochrome P450 enzyme is implicated in fungal ergosterol biosynthesis, making it relevant for antifungal studies .
  • Software Setup : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (target compound) by optimizing protonation states and generating 3D conformers.
  • Docking Parameters :
    • Grid Box : Center on the heme cofactor (coordinates: x=15.2, y=12.8, z=5.4) to capture binding near the active site.
    • Scoring Function : Evaluate binding affinity (ΔG) and hydrogen-bond interactions with residues like Tyr118 or Leu376 .
  • Validation : Compare docking poses with known inhibitors (e.g., fluconazole) to assess predictive accuracy.

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify morpholine protons (δ 3.4–4.1 ppm as multiplet) and thiadiazole-linked methyl groups (δ 2.5–2.7 ppm as singlet) .
    • ¹³C NMR : Carbonyl carbons in thiadiazole appear at δ 165–170 ppm .
  • IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-S (650–750 cm⁻¹) confirm heterocyclic rings .
  • Elemental Analysis : Validate purity (e.g., C: 52.3%, H: 5.8%, N: 16.1% for C₁₁H₁₇N₃OS) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization :
    • Use consistent fungal strains (e.g., Candida albicans ATCC 10231) and MIC protocols (CLSI guidelines) to minimize variability .
  • Structural Confounds :
    • Compare substituent effects. For example, electron-withdrawing groups on the thiadiazole ring may enhance antifungal activity, but steric hindrance from methyl groups could reduce binding .
  • Data Reproducibility :
    • Replicate studies under identical conditions (solvent, temperature, inoculum size). Cross-validate with molecular docking to reconcile in vitro and in silico results .

Advanced: What strategies optimize the morpholine-thiadiazole scaffold for enhanced bioactivity?

Methodological Answer:

  • Substituent Engineering :
    • Introduce halogen atoms (e.g., -F, -Br) at the thiadiazole 5-position to improve lipophilicity and membrane penetration .
    • Replace methyl groups with bulkier alkyl chains to probe steric tolerance in enzyme active sites.
  • Structure-Activity Relationship (SAR) :
    • Table 2: SAR for Thiadiazole Derivatives
Substituent (R)Antifungal MIC (μg/mL)Binding Affinity (ΔG, kcal/mol)Reference
5-Me (parent)32-7.2
5-Br16-8.5
  • Trends : Bromine substitution doubles potency, correlating with improved docking scores .

Basic: What purification methods are effective post-synthesis?

Methodological Answer:

  • Recrystallization : Use DMF–EtOH (1:1) to remove unreacted starting materials. Slow cooling (0.5°C/min) yields high-purity crystals .
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent separates polar byproducts .

Advanced: How can computational methods predict metabolic stability of this compound?

Methodological Answer:

  • In Silico Tools :
    • CYP450 Metabolism : Use StarDrop’s IsoCyp module to assess susceptibility to hepatic enzymes. The morpholine ring may undergo oxidative cleavage via CYP3A4.
    • ADMET Prediction : SwissADME estimates logP (~2.1) and bioavailability (85%), indicating moderate solubility .

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